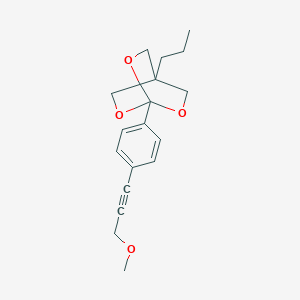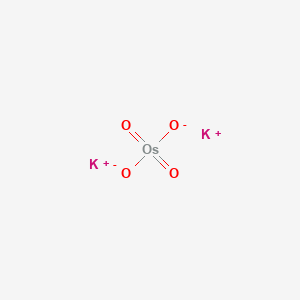
Dethiosecoemestrin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dethiosecoemestrin is a natural product that has been isolated from the marine sponge, Lendenfeldia chondrodes. It belongs to the family of polyketides and has a unique structure that makes it an interesting molecule for scientific research.
Wissenschaftliche Forschungsanwendungen
Isolation and Structural Analysis
- Studies on fungal products: Dethiosecoemestrin, a metabolite related to emestrin, was isolated from Emericella striata. Its structure was established based on chemical and spectroscopic evidence. It was noted for its biogenetic derivation from emestrin and its degradation into violaceic acid. The antimicrobial activity of dethiosecoemestrin was also examined (Seya, Nozawa, Udagawa, Nakajima, & Kawai, 1986).
Metabolism and Biochemical Dynamics
- Modulation of metabolic detoxification pathways: Research has indicated the significance of foods and nutrients in supporting and modulating detoxification functions in the human body. This includes the study of phase I and phase II detoxification enzymes, Nrf2 signaling, and metallothionein, relevant to understanding the metabolism of compounds like dethiosecoemestrin (Hodges & Minich, 2015).
Enzyme-related Studies
- Catalytic application of selenium and tellurium compounds: This review discusses the design and synthesis of organoselenides and tellurides that mimic the activity of the glutathione peroxidase enzyme, vital in the detoxification system that deals with harmful peroxides. These studies are relevant to understanding the enzyme-based detoxification of compounds such as dethiosecoemestrin (Alberto, Nascimento, & Braga, 2011).
Microorganism-based Detoxification
- Biodegradation and biotransformation of explosives: This research focuses on the metabolism of toxic compounds by microorganisms and plants, with an emphasis on identifying and characterizing plant genes involved in detoxification. Insights from such studies are crucial for understanding how microorganisms might interact with or detoxify compounds like dethiosecoemestrin (Rylott, Lorenz, & Bruce, 2011).
Computational Approaches
- Computational enzymology and organophosphorus degrading enzymes: This review highlights computational methodologies applied to enzyme-based detoxification of organophosphorus compounds, offering insights that could be applicable to the study of dethiosecoemestrin (Ramalho et al., 2016).
Eigenschaften
CAS-Nummer |
104799-51-1 |
|---|---|
Produktname |
Dethiosecoemestrin |
Molekularformel |
C27H20N2O10 |
Molekulargewicht |
532.5 g/mol |
IUPAC-Name |
[(1S,14S)-5-methyl-3,4,6-trioxo-11-oxa-2,5-diazatricyclo[7.5.0.02,7]tetradeca-7,9,12-trien-14-yl] 3-(5-formyl-2-hydroxyphenoxy)-4-methoxybenzoate |
InChI |
InChI=1S/C27H20N2O10/c1-28-24(32)17-10-16-13-37-8-7-20(23(16)29(17)26(34)25(28)33)39-27(35)15-4-6-19(36-2)22(11-15)38-21-9-14(12-30)3-5-18(21)31/h3-13,20,23,31H,1-2H3/t20-,23-/m0/s1 |
InChI-Schlüssel |
APGIPIWYVRPJKL-REWPJTCUSA-N |
Isomerische SMILES |
CN1C(=O)C2=CC3=COC=C[C@@H]([C@H]3N2C(=O)C1=O)OC(=O)C4=CC(=C(C=C4)OC)OC5=C(C=CC(=C5)C=O)O |
SMILES |
CN1C(=O)C2=CC3=COC=CC(C3N2C(=O)C1=O)OC(=O)C4=CC(=C(C=C4)OC)OC5=C(C=CC(=C5)C=O)O |
Kanonische SMILES |
CN1C(=O)C2=CC3=COC=CC(C3N2C(=O)C1=O)OC(=O)C4=CC(=C(C=C4)OC)OC5=C(C=CC(=C5)C=O)O |
Andere CAS-Nummern |
104799-51-1 |
Synonyme |
dethiosecoemestrin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[2-[6-(Carbamoylamino)hexylamino]-2-oxoethyl]pyridin-1-ium-3-carboxamide](/img/structure/B10078.png)






![Phenyl 1-{[(4-hydroxy-3-{[2-(tetradecyloxy)phenyl]carbamoyl}naphthalen-1-yl)oxy]methyl}-1H-benzotriazole-5-carboxylate](/img/structure/B10090.png)


